molecular formula C6H6N4 B1267286 1H-Pyrazolo[3,4-b]pyridin-4-amine CAS No. 49834-62-0

1H-Pyrazolo[3,4-b]pyridin-4-amine

カタログ番号: B1267286
CAS番号: 49834-62-0
分子量: 134.14 g/mol
InChIキー: ROGKJJGNQJKPFJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1H-Pyrazolo[3,4-b]pyridin-4-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.

準備方法

Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[3,4-b]pyridin-4-amine can be synthesized through various methods. One common approach involves the cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, resulting in high yields and enantioselectivity . Another method includes the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions: 1H-Pyrazolo[3,4-b]pyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazolopyridine derivatives.

科学的研究の応用

Structural Characteristics and Synthesis

1H-Pyrazolo[3,4-b]pyridin-4-amine belongs to a larger class of heterocyclic compounds known for their diverse biological activities. The synthesis of this compound typically involves various methods, including:

  • Formation from Pre-existing Pyrazoles or Pyridines : This method focuses on constructing the bicyclic structure through cyclization reactions.
  • Substitution Reactions : The introduction of functional groups at specific positions (N1, C3, C4, C5, and C6) allows for the modulation of biological activity.

The synthetic strategies can be summarized as follows:

Method Description
CyclizationFormation of the bicyclic system from simpler precursors.
SubstitutionIntroduction of various substituents to enhance activity.

Biomedical Applications

The applications of this compound are extensive in the field of drug development. Its derivatives have been explored for various therapeutic targets:

Anticancer Activity

Several studies have demonstrated the potential anticancer properties of 1H-pyrazolo[3,4-b]pyridine derivatives:

  • Inhibition of Kinases : Many compounds derived from this scaffold act as inhibitors of tyrosine kinases, which are crucial in cancer cell signaling pathways. For instance, novel derivatives targeting MKK4 have shown promising results in preclinical studies .
  • Cytotoxicity Studies : Research has indicated that specific trisubstituted derivatives possess significant cytotoxic effects against various cancer cell lines .

Antiviral and Antimicrobial Activity

Apart from anticancer properties, some derivatives exhibit antiviral and antimicrobial effects:

  • Mechanism of Action : The mechanism often involves interference with viral replication or bacterial cell wall synthesis.
  • Case Studies : A recent study highlighted a derivative's efficacy against specific viral strains, showcasing its potential as an antiviral agent .

Development of Kinase Inhibitors

A notable case study involved the design and synthesis of a small molecule MKK4 inhibitor derived from this compound. This compound was evaluated for its affinity and selectivity towards MKK4, demonstrating significant potential in treating cancers associated with MAPK signaling pathways .

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted to optimize the biological activity of pyrazolo[3,4-b]pyridine derivatives:

  • Trisubstituted Variants : Researchers designed new 1,4,6-trisubstituted variants that exhibited enhanced cytotoxicity compared to their monosubstituted counterparts .
  • Diverse Substitution Patterns : Analysis revealed that certain substitution patterns at positions C3 and C5 significantly influenced the anticancer activity, allowing for targeted drug design .

作用機序

The mechanism of action of 1H-Pyrazolo[3,4-b]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it has been shown to inhibit tropomyosin receptor kinases, which are involved in cell proliferation and differentiation . This inhibition can trigger downstream signaling pathways, such as the Ras/Erk and PI3K/Akt pathways, ultimately affecting cell survival and growth .

類似化合物との比較

1H-Pyrazolo[3,4-b]pyridin-4-amine can be compared with other similar compounds, such as:

  • 1H-Pyrazolo[3,4-c]pyridine
  • 1H-Pyrazolo[4,3-c]pyridine
  • 1H-Pyrazolo[4,3-b]pyridine
  • 1H-Pyrazolo[1,5-a]pyridine

These compounds share a similar bicyclic structure but differ in the position of the nitrogen atoms and the fusion pattern of the pyrazole and pyridine rings. The unique structural features of this compound contribute to its distinct chemical properties and biological activities .

生物活性

1H-Pyrazolo[3,4-b]pyridin-4-amine is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its anticancer, antiviral, and antibacterial effects, as well as its potential as an inhibitor for various biological targets.

Chemical Structure and Properties

This compound is characterized by a fused heterocyclic structure that contributes to its biological activity. The compound can exist in two tautomeric forms, with the 1H form being more stable and prevalent in biological systems. Its structure allows for various substitutions at different positions, which can significantly influence its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. Notably:

  • TRK Inhibition : A series of derivatives were synthesized and evaluated for their ability to inhibit tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation. Compound C03 exhibited an IC50 value of 56 nM against TRKA and showed selectivity for specific cancer cell lines, indicating its potential as a targeted therapy for certain cancers .
  • Cytotoxicity in Cancer Models : Other derivatives demonstrated significant cytotoxicity against various human and murine cancer cell lines. For instance, certain compounds displayed low micromolar antiproliferative activity (IC50 values ranging from 0.75 to 4.15 μM ) without affecting normal cells . In vivo studies further confirmed their ability to inhibit tumor growth in orthotopic models without systemic toxicity .

Antiviral and Antibacterial Properties

The compound's derivatives have also shown promise in antiviral and antibacterial applications:

  • Antiviral Activity : Some pyrazolo[3,4-b]pyridine derivatives have been reported to exhibit potent antiviral effects, targeting viral enzymes critical for replication. Their mechanism of action often involves interference with viral entry or replication processes .
  • Antibacterial Effects : These compounds have been evaluated against various bacterial strains, demonstrating significant antibacterial activity. Their efficacy is attributed to their ability to inhibit bacterial growth through mechanisms that may involve disruption of bacterial cell wall synthesis or function .

Understanding the mechanisms through which this compound exerts its biological effects is crucial for further development:

  • Inhibition of Key Enzymes : The compound has been identified as a potent inhibitor of TBK1 (TANK-binding kinase 1), with one derivative showing an IC50 value of 0.2 nM . This inhibition affects downstream signaling pathways involved in immune responses and cancer progression .
  • Structure-Activity Relationships (SAR) : A detailed analysis of SAR has revealed that specific substitutions at the 4-position significantly enhance the compound's potency against various targets. For example, modifications leading to increased lipophilicity or hydrogen bonding capacity often correlate with improved biological activity .

Case Studies

Several case studies exemplify the effectiveness of this compound derivatives:

StudyCompoundTargetIC50 ValueObservations
C03TRKA56 nMSelective inhibition in cancer cell lines
VariousCancer Cells0.75 - 4.15 μMSignificant antiproliferative activity
15yTBK10.2 nMPotent immune response modulation

特性

IUPAC Name

1H-pyrazolo[3,4-b]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-1-2-8-6-4(5)3-9-10-6/h1-3H,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGKJJGNQJKPFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1N)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00309984
Record name 1H-Pyrazolo[3,4-b]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00309984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49834-62-0
Record name 1H-Pyrazolo[3,4-b]pyridin-4-amine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221097
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Pyrazolo[3,4-b]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00309984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrazolo[3,4-b]pyridin-4-amine
Reactant of Route 2
Reactant of Route 2
1H-Pyrazolo[3,4-b]pyridin-4-amine
Reactant of Route 3
Reactant of Route 3
1H-Pyrazolo[3,4-b]pyridin-4-amine
Reactant of Route 4
1H-Pyrazolo[3,4-b]pyridin-4-amine
Reactant of Route 5
Reactant of Route 5
1H-Pyrazolo[3,4-b]pyridin-4-amine
Reactant of Route 6
Reactant of Route 6
1H-Pyrazolo[3,4-b]pyridin-4-amine
Customer
Q & A

Q1: What is the mechanism of action of 1H-Pyrazolo[3,4-b]pyridin-4-amine derivatives as anti-inflammatory agents?

A1: this compound derivatives, particularly those investigated in the provided studies, act as phosphodiesterase 4 (PDE4) inhibitors. PDE4 is an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, these compounds prevent cAMP degradation, leading to increased intracellular cAMP levels. [] This increase in cAMP, particularly in inflammatory cells like neutrophils, exerts anti-inflammatory effects by downregulating the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α). []

Q2: How does the structure of this compound derivatives relate to their potency and emetogenicity as PDE4 inhibitors?

A2: The provided research highlights the Structure-Activity Relationship (SAR) of this compound derivatives concerning their potency as PDE4 inhibitors and their tendency to induce emesis (vomiting). Specifically, the study investigates the compound 1-ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1). [] While the exact structural modifications responsible for the reduced emetogenicity of EPPA-1 compared to other PDE4 inhibitors like rolipram aren't fully detailed in the study, it suggests that modifications within this scaffold can significantly impact both potency and emetogenicity. [, ] This suggests the possibility of designing novel this compound derivatives with an improved therapeutic index by fine-tuning their structure to enhance potency while minimizing emetic side effects.

Q3: What preclinical models were used to evaluate the efficacy and side effects of this compound derivatives as PDE4 inhibitors?

A3: Several preclinical models were employed to assess the efficacy and potential side effects of these compounds:

  • In vitro: Lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells were used to determine the potency of different PDE4 inhibitors in inhibiting TNF-α production. []
  • In vivo: Researchers utilized a rat model of LPS-induced pulmonary neutrophilia to evaluate the in vivo anti-inflammatory efficacy of the compounds. []
  • Emetogenicity: Two surrogate models were used to assess the emetic potential of the compounds:
    • Rat pica feeding: This model exploits the behavior of rats consuming non-nutritive substances (kaolin) in response to nausea. []
    • Reversal of α2-adrenoceptor-mediated anesthesia in mice: This model utilizes the ability of emetogenic compounds to reverse the anesthetic effects of α2-adrenoceptor agonists. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。